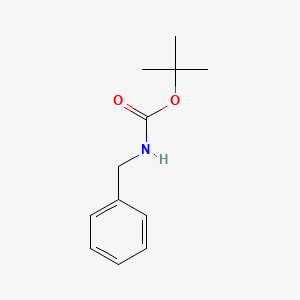
Benzylcarbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl benzylcarbamate is an organic compound commonly used as a protecting group for amines in organic synthesis. It is known for its stability under various reaction conditions and its ability to be easily removed when necessary. This compound is particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.
Applications De Recherche Scientifique
Tert-butyl benzylcarbamate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals where selective protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
Target of Action
Tert-butyl benzylcarbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of Tert-butyl benzylcarbamate are the amine groups present in the peptide chains. These amine groups play a crucial role in the structure and function of peptides, and protecting these groups during synthesis is essential to prevent unwanted side reactions .
Mode of Action
Tert-butyl benzylcarbamate interacts with its targets (amine groups) by forming a carbamate linkage . This linkage serves as a protective cap, preventing the amine group from reacting with other compounds during the peptide synthesis process . The Tert-butyl benzylcarbamate can be removed under relatively mild conditions, such as exposure to strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
The use of Tert-butyl benzylcarbamate affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it ensures the correct sequence of amino acids in the peptide chain. The removal of Tert-butyl benzylcarbamate, under specific conditions, allows the peptide chain to fold and form its final structure .
Pharmacokinetics
The pharmacokinetics of Tert-butyl benzylcarbamate are primarily related to its use in laboratory settings for peptide synthesis Its stability under various conditions and its reactivity with different compounds are crucial factors in its effectiveness as a protecting group .
Result of Action
The result of Tert-butyl benzylcarbamate’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted side reactions and ensures the integrity of the peptide chain .
Action Environment
The action of Tert-butyl benzylcarbamate is influenced by environmental factors such as temperature and pH . For example, the removal of Tert-butyl benzylcarbamate is facilitated by heat or the presence of a strong acid . Therefore, controlling these environmental factors is crucial for the effective use of Tert-butyl benzylcarbamate in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butyl benzylcarbamate can be synthesized through the reaction of benzylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. The reaction typically proceeds at low temperatures to yield high amounts of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl benzylcarbamate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: Tert-butyl benzylcarbamate can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound is generally resistant to reduction under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly when the carbamate group is activated by a strong acid or base.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride under controlled conditions.
Substitution: Trifluoroacetic acid for deprotection, catalytic hydrogenation using palladium on carbon (Pd-C) for removal of the benzyl group.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of deprotected amines or substituted carbamates.
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: Another common protecting group for amines, but without the benzyl group.
Carboxybenzyl carbamate: Similar in function but uses a carboxybenzyl group instead of tert-butyl.
Fluorenylmethoxycarbonyl carbamate: Used for protecting amines, particularly in peptide synthesis.
Uniqueness: Tert-butyl benzylcarbamate is unique due to its combination of the tert-butyl and benzyl groups, providing enhanced stability and ease of removal under specific conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
tert-butyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOBBEOKTITUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404918 | |
| Record name | N-Boc benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42116-44-9 | |
| Record name | N-Boc benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Benzylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

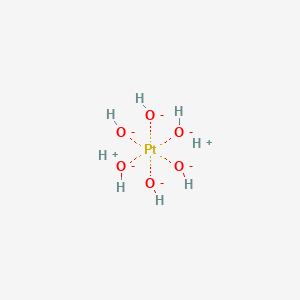
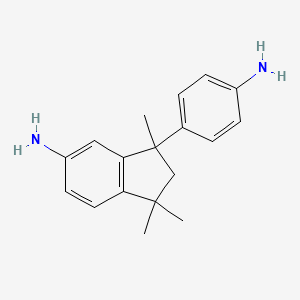
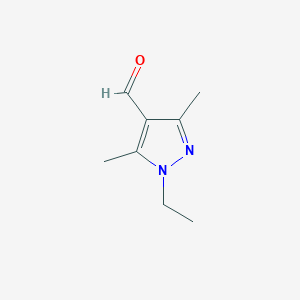
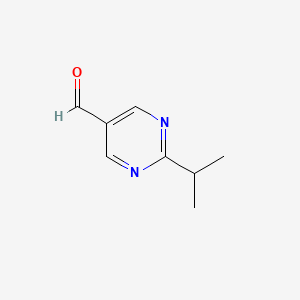
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
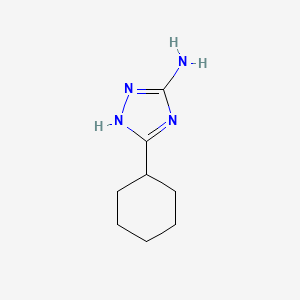

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)
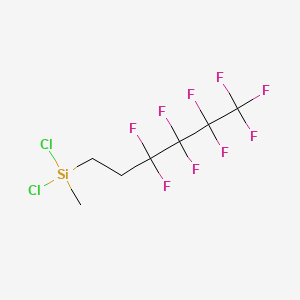
![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)
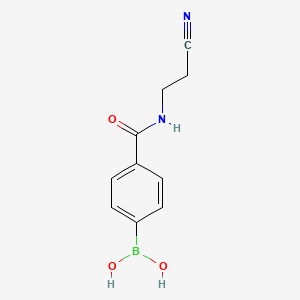
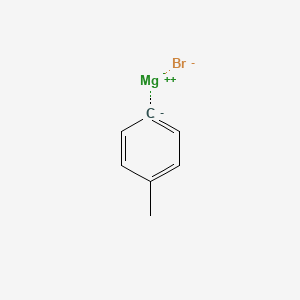
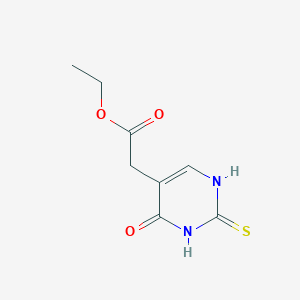
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
